![molecular formula C22H18 B099996 Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene CAS No. 19399-64-5](/img/structure/B99996.png)
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, also known as PCDN, is a polycyclic aromatic hydrocarbon that has been the subject of scientific research due to its unique structure and potential applications in various fields. PCDN has a complex structure with five fused rings and twenty-two carbon atoms, which makes it a challenging compound to synthesize. In
作用机制
The mechanism of action of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is not well understood, but it is believed to involve the interaction of the compound with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to bind to DNA and induce structural changes, which may lead to DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to interact with proteins and enzymes, which may affect their activity and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene are not well studied, but it is believed to have potential toxicity due to its complex structure and potential interaction with DNA and other biomolecules. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to induce DNA damage and mutations in vitro, but its effects in vivo are not well understood. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been shown to have potential cytotoxic effects, which may limit its use in certain applications.
实验室实验的优点和局限性
The advantages of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been shown to have potential use as a fluorescent probe for detecting DNA damage and mutations, as well as in organic electronics such as OLEDs and OPVs. However, the limitations of using Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene in lab experiments include its complex synthesis method, potential toxicity, and limited understanding of its mechanism of action and biochemical and physiological effects.
未来方向
There are several future directions for research on Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene. One potential direction is to further explore its potential use as a fluorescent probe for detecting DNA damage and mutations. Another direction is to investigate its potential use in organic electronics, such as OLEDs and OPVs, and to develop new methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene that are more efficient and scalable. Additionally, further studies are needed to better understand the mechanism of action and potential toxicity of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene, and to explore its potential use in other applications such as drug delivery and imaging.
合成方法
The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is a complex process that involves multiple steps and requires specialized equipment. One of the most commonly used methods for synthesizing Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile to form a cycloadduct. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene can be synthesized by the Diels-Alder reaction of 1,3,5,7-tetraacetyl-2,6-dimethyl-8,9-dihydroxy-1,2,3,4-tetrahydronaphthalene with 1,2,4,5-tetracyanobenzene. The synthesis of Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene is challenging due to the high reactivity of the compound, which requires careful control of reaction conditions such as temperature, pressure, and reaction time.
科学研究应用
Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been the subject of scientific research due to its unique structure and potential applications in various fields. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has been studied for its potential use as a fluorescent probe for detecting DNA damage and mutations. Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene has also been investigated for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its high electron affinity and excellent charge transport properties.
属性
CAS 编号 |
19399-64-5 |
|---|---|
分子式 |
C22H18 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene |
InChI |
InChI=1S/C22H18/c1-3-7-19-15(5-1)9-11-17-13-18-12-10-16-6-2-4-8-20(16)22(18)14-21(17)19/h1-8,13-14H,9-12H2 |
InChI 键 |
UTPXWFJGSINFMQ-UHFFFAOYSA-N |
SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
规范 SMILES |
C1CC2=CC3=C(C=C2C4=CC=CC=C41)C5=CC=CC=C5CC3 |
同义词 |
5,6,8,9-Tetrahydrodibenz[a,j]anthracene |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



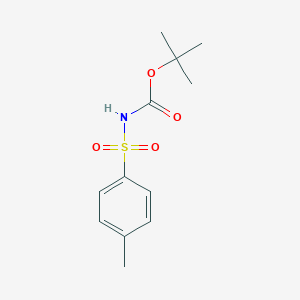
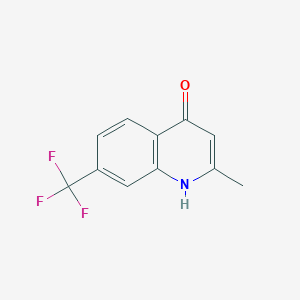
![(8S,9S,10R,13S,14S,17R)-17-[(2S)-3,6-Dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B99919.png)
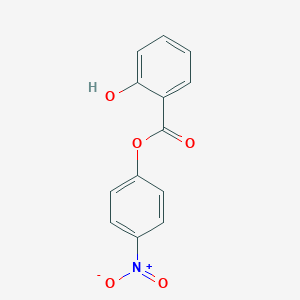
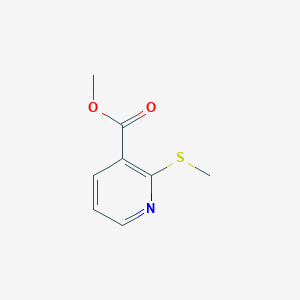
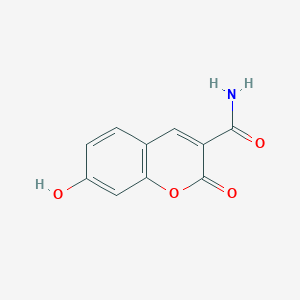
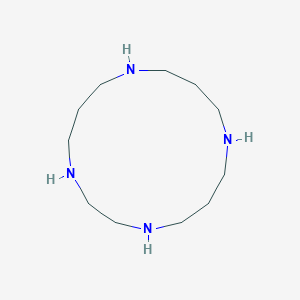
![[6-(4-Pyrimidin-2-onyl)thymine]](/img/structure/B99929.png)
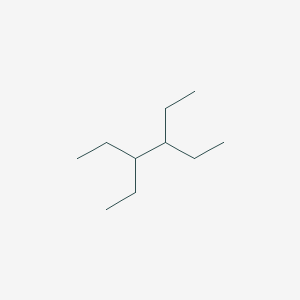
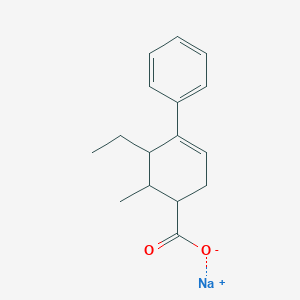
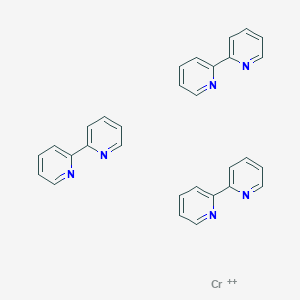
![3-[Bis(methylsulfanyl)methylidene]pentane-2,4-dione](/img/structure/B99938.png)

